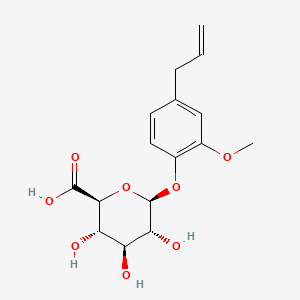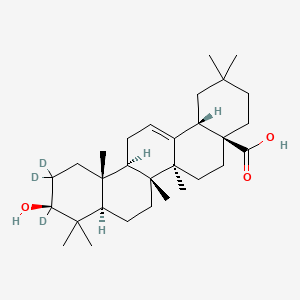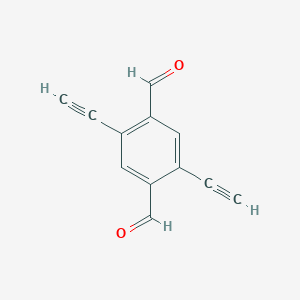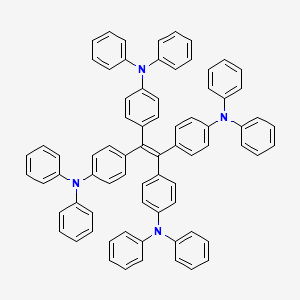
4,4',4'',4'''-(ethene-1,1,2,2-tetrayl)tetrakis(N,N-diphenylaniline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(N,N-diphenylaniline) is an organic compound known for its unique structure and properties It consists of an ethene core with four N,N-diphenylaniline groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’-(ethene-1,1,2,2-tetrayl)tetrakis(N,N-diphenylaniline) typically involves the reaction of 1,2-dibromoethane with N,N-diphenylaniline under nitrogen protection to form an intermediate. This intermediate is then reacted with 4-buten-1-amine in tetrahydrofuran (THF) solvent to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(N,N-diphenylaniline) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo substitution reactions where the phenyl groups are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Typical conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(N,N-diphenylaniline) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or diagnostic tool.
Wirkmechanismus
The mechanism of action of 4,4’,4’‘,4’‘’-(ethene-1,1,2,2-tetrayl)tetrakis(N,N-diphenylaniline) involves its interaction with specific molecular targets and pathways. For instance, in organic electronics, it functions as a charge transport material, facilitating the movement of electrons or holes through the device. This is achieved through its conjugated structure, which allows for efficient charge delocalization .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetraphenol: This compound has hydroxyl groups instead of N,N-diphenylaniline groups.
1,1,2,2-Tetraphenylethylene: A simpler structure with four phenyl groups attached to an ethene core.
Tetrakis(4-aminophenyl)ethylene: Similar structure but with amino groups instead of N,N-diphenylaniline groups.
Uniqueness
4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(N,N-diphenylaniline) is unique due to its specific functional groups, which impart distinct electronic properties. This makes it particularly useful in applications requiring precise control over electronic characteristics, such as in organic electronics and advanced materials.
Eigenschaften
Molekularformel |
C74H56N4 |
|---|---|
Molekulargewicht |
1001.3 g/mol |
IUPAC-Name |
N,N-diphenyl-4-[1,2,2-tris[4-(N-phenylanilino)phenyl]ethenyl]aniline |
InChI |
InChI=1S/C74H56N4/c1-9-25-61(26-10-1)75(62-27-11-2-12-28-62)69-49-41-57(42-50-69)73(58-43-51-70(52-44-58)76(63-29-13-3-14-30-63)64-31-15-4-16-32-64)74(59-45-53-71(54-46-59)77(65-33-17-5-18-34-65)66-35-19-6-20-36-66)60-47-55-72(56-48-60)78(67-37-21-7-22-38-67)68-39-23-8-24-40-68/h1-56H |
InChI-Schlüssel |
HATRMKIPFKLNMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C(=C(C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=C(C=C1)N(C1=CC=CC=C1)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


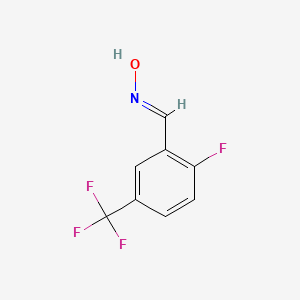
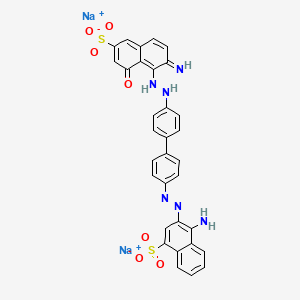

![2-(4-Bromo-phenyl)-7-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine](/img/structure/B13403923.png)
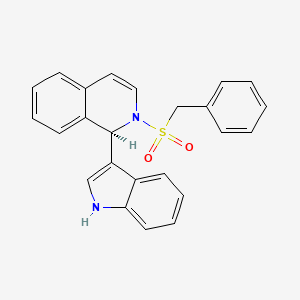

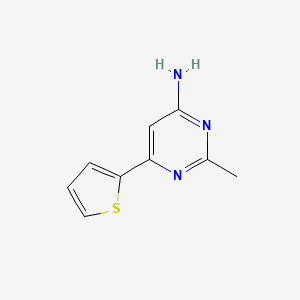
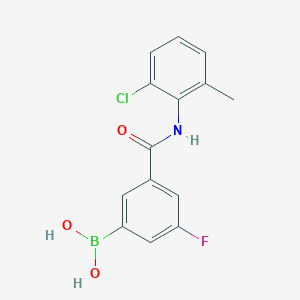
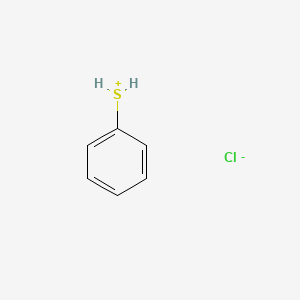
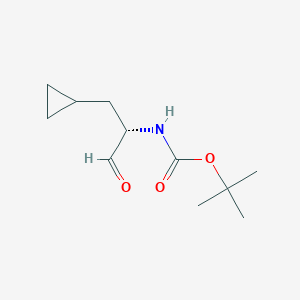
![benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-[(E)-N'-phenylmethoxycarbonylcarbamimidoyl]amino]pentanoate](/img/structure/B13403958.png)
